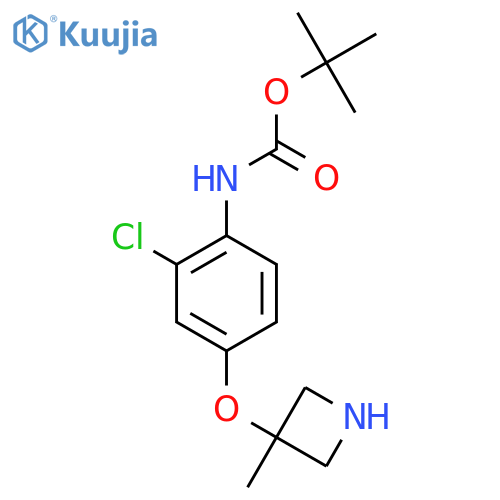

Cas no 2228628-81-5 (tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate)

tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate

- EN300-1899485

- 2228628-81-5

- tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate

-

- インチ: 1S/C15H21ClN2O3/c1-14(2,3)21-13(19)18-12-6-5-10(7-11(12)16)20-15(4)8-17-9-15/h5-7,17H,8-9H2,1-4H3,(H,18,19)

- InChIKey: UTWAXVJAEPRGLM-UHFFFAOYSA-N

- SMILES: ClC1=C(C=CC(=C1)OC1(C)CNC1)NC(=O)OC(C)(C)C

計算された属性

- 精确分子量: 312.1240702g/mol

- 同位素质量: 312.1240702g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 21

- 回転可能化学結合数: 5

- 複雑さ: 380

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.7

- トポロジー分子極性表面積: 59.6Ų

tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1899485-1.0g |

tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate |

2228628-81-5 | 1g |

$1785.0 | 2023-06-01 | ||

| Enamine | EN300-1899485-0.1g |

tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate |

2228628-81-5 | 0.1g |

$1572.0 | 2023-09-18 | ||

| Enamine | EN300-1899485-0.25g |

tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate |

2228628-81-5 | 0.25g |

$1642.0 | 2023-09-18 | ||

| Enamine | EN300-1899485-5.0g |

tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate |

2228628-81-5 | 5g |

$5179.0 | 2023-06-01 | ||

| Enamine | EN300-1899485-0.05g |

tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate |

2228628-81-5 | 0.05g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1899485-5g |

tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate |

2228628-81-5 | 5g |

$5179.0 | 2023-09-18 | ||

| Enamine | EN300-1899485-2.5g |

tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate |

2228628-81-5 | 2.5g |

$3501.0 | 2023-09-18 | ||

| Enamine | EN300-1899485-1g |

tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate |

2228628-81-5 | 1g |

$1785.0 | 2023-09-18 | ||

| Enamine | EN300-1899485-0.5g |

tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate |

2228628-81-5 | 0.5g |

$1714.0 | 2023-09-18 | ||

| Enamine | EN300-1899485-10.0g |

tert-butyl N-{2-chloro-4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate |

2228628-81-5 | 10g |

$7681.0 | 2023-06-01 |

tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate (CAS No. 2228628-81-5)

Tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate, a compound with the chemical formula C18H23ClN2O3, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2228628-81-5, has garnered attention due to its unique structural features and potential applications in drug development. The presence of a tert-butyl group and a carbamate moiety attached to a phenyl ring substituted with a chloro group and an azetidinyl moiety makes it a structurally complex and intriguing candidate for further investigation.

The compound's structure is characterized by several key functional groups that contribute to its reactivity and potential biological activity. The tert-butyl group provides steric hindrance, which can influence the compound's interactions with biological targets. The carbamate group is known for its ability to form hydrogen bonds, making it a valuable moiety in drug design for improving binding affinity. Additionally, the chloro-substituted phenyl ring and the 3-methylazetidin-3-yl moiety introduce further complexity, potentially enhancing the compound's pharmacological properties.

In recent years, there has been growing interest in the development of novel carbamate-based compounds for their potential therapeutic applications. Carbamates have been widely used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to their versatility and efficacy. The specific arrangement of functional groups in Tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate suggests that it may exhibit unique biological activities, making it a promising candidate for further research.

One of the most exciting aspects of this compound is its potential role in the development of new drugs. Researchers are increasingly exploring the use of computational methods to predict the biological activity of molecules before conducting expensive wet-lab experiments. The structural features of Tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate make it an ideal candidate for such studies. By leveraging advanced computational techniques, scientists can gain insights into how this compound might interact with biological targets, providing a foundation for designing more effective drugs.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the chloro group on the phenyl ring and the subsequent attachment of the azetidinyl moiety are critical steps that require precise control. Recent advancements in synthetic methodologies have made it possible to achieve these transformations more efficiently, reducing both cost and environmental impact.

In addition to its potential therapeutic applications, Tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate may also find utility in other areas, such as material science and industrial chemistry. The unique combination of functional groups in its structure makes it a versatile building block for synthesizing more complex molecules. For instance, researchers have explored using similar carbamate compounds as intermediates in the production of polymers and coatings, where their ability to form stable hydrogen bonds contributes to improved material properties.

The safety and environmental impact of this compound are also important considerations. While it is not classified as a hazardous material, proper handling procedures must be followed to ensure safe use in laboratory settings. Researchers must adhere to strict guidelines regarding storage, handling, and disposal to minimize any potential risks. Additionally, efforts are being made to develop more sustainable synthetic routes that reduce waste and energy consumption.

The future prospects for Tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate are promising. As our understanding of molecular interactions continues to grow, so does our ability to design compounds with specific biological activities. This compound represents an excellent example of how structural complexity can be leveraged to create molecules with novel properties. By continuing to explore its potential applications and refining synthetic methodologies, researchers can unlock new possibilities in drug development and beyond.

2228628-81-5 (tert-butyl N-{2-chloro-4-(3-methylazetidin-3-yl)oxyphenyl}carbamate) Related Products

- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)

- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)

- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)

- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)

- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)

- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)

- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)